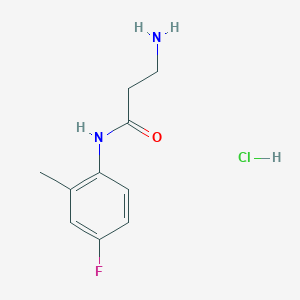
4-(3-Isopropylphenoxy)piperidine hydrochloride
説明
4-(3-Isopropylphenoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185298-29-6 . It has a molecular weight of 255.79 . The IUPAC name for this compound is 4-(3-isopropylphenoxy)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for 4-(3-Isopropylphenoxy)piperidine hydrochloride is1S/C14H21NO.ClH/c1-11(2)12-4-3-5-14(10-12)16-13-6-8-15-9-7-13;/h3-5,10-11,13,15H,6-9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Isopropylphenoxy)piperidine hydrochloride include a molecular weight of 255.79 . The compound’s linear formula is C14H22ClNO .科学的研究の応用
Metabolic Activity in Obese Rats
Research has shown that certain piperidine derivatives, like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, can influence metabolic activities in obese rats. Chronic administration of this compound led to reduced food intake and weight gain in these rats, along with an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Impact on Feeding Behavior
Another study explored the effect of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior. It was observed that this non-amphetamine substance, which is low in toxicity and lacks psychotropic activity, affects the satiety center by reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
Synthesis and Characterization of Piperidine Derivatives
The synthesis and characterization of new piperidine derivatives have been a subject of research, with implications for potential pharmaceutical applications. For instance, studies on new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts were conducted to explore their potential as dual antihypertensive agents (Marvanová et al., 2016).
Antimicrobial Activities
Research into the synthesis and antimicrobial activities of piperidine derivatives, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, highlights the potential of these compounds in combating various microbial infections. The synthesized compounds exhibited moderate activities against different bacteria and fungi (Ovonramwen, Owolabi, & Oviawe, 2019).
Cytotoxic and Anticancer Agents
Piperidine derivatives have been synthesized and tested for their cytotoxicity towards certain cells, demonstrating potential as anticancer agents. Compounds such as 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides showed significant cytotoxicity, suggesting a new class of cytotoxic agents (Dimmock et al., 1998).
Safety and Hazards
特性
IUPAC Name |
4-(3-propan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)12-4-3-5-14(10-12)16-13-6-8-15-9-7-13;/h3-5,10-11,13,15H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGUCQLAYRBBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185298-29-6 | |
| Record name | Piperidine, 4-[3-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







methyl}phenol hydrochloride](/img/structure/B1439602.png)








